molecular formula C17H16N2O3S B2940426 4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912761-83-2

4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2940426
CAS No.: 912761-83-2
M. Wt: 328.39
InChI Key: LMQIJSSBMUUUPC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived amide compound characterized by two methoxy groups at the 4-position of both the benzamide and benzothiazole rings, along with a methyl group at the 7-position of the benzothiazole moiety. Its synthesis typically involves benzoylation of 2-aminobenzothiazole derivatives under basic conditions, followed by functionalization of substituents (e.g., methoxy and methyl groups) via alkylation or substitution reactions . The compound’s planar aromatic system and hydrogen-bonding capabilities (from the amide group) contribute to its crystalline stability, as observed in related benzothiazole benzamide derivatives .

Properties

IUPAC Name

4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-4-9-13(22-3)14-15(10)23-17(18-14)19-16(20)11-5-7-12(21-2)8-6-11/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQIJSSBMUUUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS Number: 895428-81-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21N3O2S
  • Molecular Weight : 403.4967 g/mol
  • SMILES Notation : COc1ccc(c2c1nc(s2)N(C(=O)Cc1ccccc1)Cc1cccnc1)

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from benzothiazole derivatives. The synthetic pathway often includes:

  • Formation of the benzothiazole core.
  • Introduction of methoxy groups via methylation.
  • Amide bond formation with appropriate amine precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A4312.5Induction of apoptosis and cell cycle arrest
A5493.0Inhibition of AKT and ERK signaling pathways
H12992.8Decrease in IL-6 and TNF-α levels

These results indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

Beyond its anticancer properties, the compound exhibits anti-inflammatory effects, which are crucial in cancer progression. Research indicates that it can lower levels of inflammatory cytokines such as IL-6 and TNF-α, contributing to a reduced inflammatory microenvironment that supports tumor growth.

Study 1: Dual Action Against Cancer and Inflammation

In a recent study published in Frontiers in Chemistry, a series of benzothiazole derivatives were evaluated for their dual action as anti-inflammatory and anticancer agents. The active compound demonstrated significant inhibition of cancer cell proliferation while also reducing inflammatory markers in vitro . This dual activity is particularly promising for developing therapies that target both cancer cells and the inflammatory processes that facilitate tumor growth.

Study 2: Mechanistic Insights

Another research effort investigated the specific signaling pathways affected by the compound. Western blot analysis revealed that treatment with this compound resulted in decreased phosphorylation of AKT and ERK proteins in treated cancer cells . This finding underscores the compound's potential to disrupt critical survival pathways in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities References
4-Methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Benzothiazole-Benzamide 4-OCH₃ (benzamide), 4-OCH₃, 7-CH₃ (benzothiazole) ~370 (estimated) Crystalline stability, potential antimicrobial activity
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] Benzothiazole-Benzamide No substituents ~254 Single-crystal growth, hydrogen-bonded networks
4-Methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide Thiadiazole-Benzamide 4-OCH₃ (benzamide), 4-NO₂ (thiadiazole) ~372 Antimicrobial activity against P. aeruginosa
N-(5-(Furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide Thiadiazole-Benzamide 4-OCH₃ (benzamide), furan-2-yl (thiadiazole) ~355 Moderate bioactivity, structural diversity
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide Benzamide 4-OCH₃ (benzamide), 4-OCH₃, 2-NO₂ (aniline) ~316 Electron-withdrawing nitro group affects reactivity

Key Observations:

Core Heterocycle Influence: Benzothiazole vs. Thiadiazole: Benzothiazole derivatives (e.g., 2-BTBA) exhibit strong intermolecular hydrogen bonding, aiding in crystal formation . Thiadiazole analogs (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) show enhanced antimicrobial activity, likely due to the electron-deficient thiadiazole ring improving target binding . Benzimidazole Derivatives: Compounds like [7-(2-methoxyethoxymethoxy)-1-(2-methoxyethoxymethyl)benzimidazol-2-yl]-[7-[(4-methoxyphenyl)methoxy]benzofuran-2-yl]methanon () feature bulkier substituents, which may hinder crystallinity but improve solubility in polar solvents .

This contrasts with nitro-substituted analogs (e.g., 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide), where the electron-withdrawing nitro group reduces electron density, possibly altering reactivity . Methyl Group: The 7-methyl group on the benzothiazole ring may sterically hinder intermolecular interactions, reducing packing efficiency compared to unsubstituted derivatives like 2-BTBA .

Biological Activity: Thiadiazole derivatives with 4-methoxybenzamide moieties (e.g., 4-methoxy-N-(5-(4-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) exhibit notable activity against P. aeruginosa, suggesting that the combination of methoxy and electron-withdrawing groups (e.g., NO₂) synergistically enhances antimicrobial potency . Benzothiazole-based compounds, while less explored in the provided evidence, may leverage hydrogen-bonding networks (amide N–H⋯O and C–H⋯O interactions) for target recognition, as seen in crystallographic studies .

Physicochemical and Crystallographic Properties

  • Crystallinity : Benzothiazole benzamides (e.g., 2-BTBA) form high-quality single crystals via slow evaporation, attributed to robust hydrogen-bonding networks . In contrast, thiadiazole derivatives may exhibit lower crystallinity due to steric effects from substituents like nitro or furan groups .
  • Solubility: Methoxy and morpholine-containing derivatives (e.g., 4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide, ) likely show improved aqueous solubility compared to non-polar analogs, owing to the basic morpholine nitrogen and ether oxygen atoms .

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